Ethyl benzo[d]thiazole-5-carboxylate
CAS No.: 103261-70-7
VCID: VC20740195
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl benzo[d]thiazole-5-carboxylate - 103261-70-7](/images/no_structure.jpg)
Description |
Structural Representation
The synthesis of ethyl benzo[d]thiazole-5-carboxylate typically involves the cyclization of 2-aminothiophenol with diethyl oxalate, leading to the formation of the carboxylate structure. The process can be outlined in the following steps:
Research indicates that compounds similar to ethyl benzo[d]thiazole-5-carboxylate can modulate important biological pathways, particularly those related to cell growth and apoptosis, which are critical in cancer biology. The compound has shown promise in various applications, including:
Notable Research FindingsRecent studies have highlighted the synthesis and biological evaluation of benzothiazole derivatives, including ethyl benzo[d]thiazole-5-carboxylate, demonstrating their efficacy in inhibiting specific cancer cell lines . Ethyl benzo[d]thiazole-5-carboxylate is an important compound in synthetic chemistry with significant implications for medicinal chemistry and material science. Its unique structural features and biological activity make it a subject of ongoing research aimed at developing novel therapeutic agents. |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 103261-70-7 | ||||||||
Product Name | Ethyl benzo[d]thiazole-5-carboxylate | ||||||||
Molecular Formula | C10H9NO2S | ||||||||
Molecular Weight | 207.25 g/mol | ||||||||
IUPAC Name | ethyl 1,3-benzothiazole-5-carboxylate | ||||||||
Standard InChI | InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3 | ||||||||
Standard InChIKey | ZSBYCGYHRQGYNA-UHFFFAOYSA-N | ||||||||
SMILES | CCOC(=O)C1=CC2=C(C=C1)SC=N2 | ||||||||
Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)SC=N2 | ||||||||
PubChem Compound | 10608408 | ||||||||
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume